28-Deoxonimbolide

Description

This compound has been reported in Azadirachta indica with data available.

from Azadirachta indica; structure given in first source

Structure

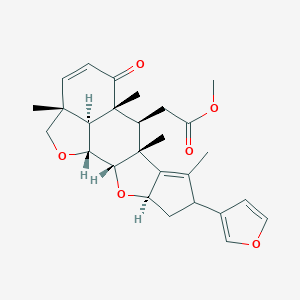

3D Structure

Properties

CAS No. |

126005-94-5 |

|---|---|

Molecular Formula |

C27H32O6 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-7,13-dien-10-yl]acetate |

InChI |

InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16-,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1 |

InChI Key |

CWGBIWRWBCYASK-LMHNVORZSA-N |

Isomeric SMILES |

CC1=C2[C@@H](CC1C3=COC=C3)O[C@H]4[C@@]2([C@@H]([C@@]5([C@H]6[C@H]4OC[C@@]6(C=CC5=O)C)C)CC(=O)OC)C |

Canonical SMILES |

CC1=C2C(CC1C3=COC=C3)OC4C2(C(C5(C6C4OCC6(C=CC5=O)C)C)CC(=O)OC)C |

Appearance |

Powder |

Synonyms |

28-deoxonimbolide nimbolide, 28-deoxo- |

Origin of Product |

United States |

Foundational & Exploratory

28-Deoxonimbolide: A Technical Guide to its Discovery, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of tetranortriterpenoids, isolated from the leaves and seeds of the neem tree (Azadirachta indica).[1][2][3] This compound, along with the structurally similar and more extensively studied nimbolide, has garnered significant interest within the scientific community for its potential therapeutic properties, particularly in the realms of anti-inflammatory and anticancer applications.[1] This technical guide provides a comprehensive overview of the discovery and isolation of this compound, alongside a detailed exploration of its proposed mechanisms of action based on current research.

Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its study and application in research.

| Property | Value | Source |

| Chemical Formula | C₂₇H₃₂O₆ | [1][3] |

| Molecular Weight | 452.50 g/mol | [1][3] |

| CAS Number | 126005-94-5 | [1][3] |

| Class | Limonoid (Tetranortriterpenoid) | [1] |

| Source | Azadirachta indica (Neem Tree) | [1][2][3] |

Experimental Protocols: Isolation of this compound

Microwave-Assisted Extraction (MAE) and Purification Workflow

Caption: Workflow for the Microwave-Assisted Extraction and Purification of this compound.

Biological Activity and Quantitative Data

This compound has been identified as a significant contributor to the cytotoxic activity of neem extracts against various cancer cell lines.[4] However, specific IC₅₀ values for the purified compound are not widely reported in the available literature. The following table summarizes the cytotoxic potential of extracts containing this compound and the closely related nimbolide.

| Extract/Compound | Cell Line | IC₅₀ Value | Reference |

| Supercritical Extract of Neem Leaves (SENL) | PC3 (Prostate Cancer) | 15 µg/mL | [4] |

| Ethanolic Extract of Neem Leaves | PC3 (Prostate Cancer) | 25 µg/mL | [4] |

Note: The IC₅₀ values above represent the activity of a complex mixture of compounds, including this compound and nimbolide. Further research is required to determine the specific cytotoxic potency of isolated this compound.

Proposed Mechanisms of Action: Modulation of Signaling Pathways

Due to the limited direct research on the signaling pathways affected by this compound, the following sections detail the well-documented mechanisms of its structural analog, nimbolide. It is highly probable that this compound exerts its biological effects through similar molecular interactions.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers. Nimbolide has been shown to be a potent inhibitor of this pathway.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Nimbolide directly targets the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα. This action sequesters the NF-κB dimer in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory and pro-survival genes.

Modulation of the PI3K/Akt and MAPK Signaling Pathways

The PI3K/Akt and MAPK signaling pathways are crucial for cell growth, proliferation, and survival. Aberrant activation of these pathways is common in cancer. Nimbolide has been demonstrated to inhibit these signaling cascades.

Caption: Proposed inhibition of PI3K/Akt and MAPK pathways by this compound.

Studies on nimbolide show that it can suppress the phosphorylation of key components in both the PI3K/Akt and MAPK pathways, such as Akt, Raf, MEK, and ERK. This dual inhibition disrupts downstream signaling, leading to decreased cell proliferation and survival.

Attenuation of the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor progression by promoting cell proliferation, survival, and angiogenesis. Nimbolide has been found to abrogate STAT3 activation.

Caption: Proposed inhibition of the STAT3 signaling pathway by this compound.

Nimbolide has been shown to inhibit the phosphorylation of Janus kinases (JAKs), which are upstream activators of STAT3.[5] By preventing JAK-mediated phosphorylation, nimbolide blocks the dimerization and nuclear translocation of STAT3, thereby downregulating the expression of its target genes involved in tumorigenesis.

Conclusion

This compound, a bioactive limonoid from Azadirachta indica, presents a promising scaffold for the development of novel therapeutic agents. While direct research on this compound is still emerging, the extensive studies on its close analog, nimbolide, provide a strong foundation for understanding its potential mechanisms of action, particularly its ability to modulate key signaling pathways implicated in cancer and inflammation. The provided experimental protocol for its isolation offers a practical starting point for researchers to obtain this compound for further investigation. Future studies should focus on elucidating the specific cytotoxic profile of this compound against a broad panel of cancer cell lines and confirming its direct interactions with the signaling pathways outlined in this guide. Such research will be instrumental in unlocking the full therapeutic potential of this intriguing natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Nimbolide-Induced Oxidative Stress Abrogates STAT3 Signaling Cascade and Inhibits Tumor Growth in Transgenic Adenocarcinoma of Mouse Prostate Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent advances in understanding the role of two mitogen-activated protein kinase cascades in plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

28-Deoxonimbolide: A Technical Guide for Researchers

An In-depth Overview of the Chemical Structure, Properties, and Biological Activities of a Promising Limonoid from Azadirachta indica

Introduction

28-Deoxonimbolide is a naturally occurring tetranortriterpenoid, specifically a limonoid, isolated from the seeds and leaves of the neem tree (Azadirachta indica)[1]. This class of compounds is of significant interest to the scientific community due to its diverse and potent biological activities. This compound, in particular, has demonstrated notable anticancer and anti-inflammatory properties, making it a valuable subject for research in drug discovery and development[2]. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, biological activities, and the experimental protocols utilized in its study.

Chemical Structure and Properties

This compound is an organic heteropentacyclic compound, classified as a cyclic terpene ketone, an enone, a member of furans, and a methyl ester[3]. Its complex structure is fundamental to its biological activity.

Structural Identifiers

| Identifier | Value |

| IUPAC Name | methyl 2-[(1R,2S,4R,6R,9R,10S,11R,15R,18S)-6-(furan-3-yl)-7,9,11,15-tetramethyl-12-oxo-3,17-dioxapentacyclo[9.6.1.0²,⁹.0⁴,⁸.0¹⁵,¹⁸]octadeca-7,13-dien-10-yl]acetate[3] |

| SMILES | CC1=C2--INVALID-LINK--O[C@H]4[C@@]2(--INVALID-LINK--C)C)CC(=O)OC)C[3] |

| InChI | InChI=1S/C27H32O6/c1-14-16(15-7-9-31-12-15)10-17-21(14)27(4)18(11-20(29)30-5)26(3)19(28)6-8-25(2)13-32-22(23(25)26)24(27)33-17/h6-9,12,16-18,22-24H,10-11,13H2,1-5H3/t16-,17-,18-,22-,23+,24-,25+,26+,27-/m1/s1[3] |

| InChIKey | CWGBIWRWBCYASK-LMHNVORZSA-N[3] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₆ | PubChem[3] |

| Molecular Weight | 452.5 g/mol | PubChem[3] |

| Appearance | Powder | Pharmaffiliates[4] |

| XLogP3-AA (Predicted) | 2.4 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 6 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

Spectroscopic Data

The primary literature from Kigodi et al. (1989) is cited as containing the first unambiguous ¹H and ¹³C-NMR assignments for this compound; however, the specific spectral data is not available in the currently accessible literature.[5]

Biological Activity and Mechanism of Action

This compound exhibits significant biological activity, primarily as an anticancer agent. Research suggests that its mechanism of action involves the modulation of key signaling pathways related to cell proliferation, apoptosis, and inflammation.

Anticancer Activity

This compound has been shown to be cytotoxic towards various human tumor cell lines.[2] While specific IC₅₀ values for this compound are not widely reported, its activity is often discussed in the context of the more extensively studied related limonoid, nimbolide. Studies on nimbolide have shown potent growth inhibition in a variety of cancer cells. It is plausible that this compound shares similar mechanisms of action.

The proposed anticancer mechanisms include:

-

Induction of Apoptosis: this compound is reported to induce apoptotic cell death in HL60 cells through both the mitochondrial (intrinsic) and death receptor-mediated (extrinsic) pathways.[2]

-

Inhibition of NF-κB Signaling: It is suggested that this compound may inhibit the NF-κB signaling pathway, which plays a crucial role in cellular responses to stress and is often dysregulated in cancer.[1]

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. The inhibition of this pathway is a key therapeutic strategy. While the direct targets of this compound in this pathway are yet to be fully elucidated, the diagram below illustrates the canonical NF-κB signaling cascade, which is a likely target.

Caption: Hypothesized inhibition of the canonical NF-κB pathway by this compound.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Cancer cells often evade apoptosis. The induction of apoptosis is a hallmark of many effective anticancer agents. This compound is thought to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

Caption: Dual induction of apoptosis by this compound via extrinsic and intrinsic pathways.

Experimental Protocols

The following sections outline generalized experimental protocols for the isolation and biological evaluation of this compound, based on established methodologies for related compounds.

Isolation and Purification of this compound from Azadirachta indica

An optimized procedure for the isolation of this compound from neem leaves has been reported, though specific details may vary. The following is a generalized workflow.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Plant Material Preparation: Fresh leaves of Azadirachta indica are collected, washed, shade-dried, and then ground into a fine powder.

-

Extraction: The powdered material is subjected to solvent extraction, typically using methanol or ethanol, either through maceration or a more advanced technique like microwave-assisted extraction for improved efficiency.

-

Concentration: The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning with solvents of increasing polarity (e.g., hexane, ethyl acetate, and water) to separate compounds based on their polarity. The fraction containing this compound (typically the ethyl acetate fraction) is collected.

-

Chromatographic Purification: The active fraction is further purified using column chromatography over silica gel. The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Final Purification: Fractions showing the presence of the desired compound are pooled and may be subjected to further purification steps, such as preparative High-Performance Liquid Chromatography (HPLC), to obtain pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and IR spectroscopy.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (typically in a range from nM to µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized detergent solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

This compound is a promising natural product with significant potential for development as an anticancer agent. Its proposed mechanisms of action, involving the induction of apoptosis and inhibition of pro-survival signaling pathways like NF-κB, align with current strategies in cancer therapy. However, to fully realize its therapeutic potential, further research is imperative. Future studies should focus on:

-

Comprehensive Biological Evaluation: Determining the IC₅₀ values of this compound against a wide panel of cancer cell lines and in vivo studies to assess its efficacy and safety in preclinical models.

-

Mechanism of Action Studies: Elucidating the precise molecular targets of this compound within the NF-κB and apoptosis pathways.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Synthesis and Analogue Development: Developing efficient synthetic routes to this compound and creating analogues to improve its potency, selectivity, and pharmacokinetic properties.

The continued investigation of this compound and other limonoids from Azadirachta indica holds great promise for the discovery of novel and effective therapeutic agents.

References

- 1. This compound | 126005-94-5 | BFA00594 | Biosynth [biosynth.com]

- 2. newhorizonbotanicals.com [newhorizonbotanicals.com]

- 3. This compound | C27H32O6 | CID 14467538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Spectroscopic and biological investigation of nimbolide and this compound from Azadirachta indica - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 28-Deoxonimbolide: Physical, Chemical, and Biological Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of highly oxygenated triterpenoids, isolated from the seeds and leaves of the neem tree (Azadirachta indica)[1][2]. This comprehensive technical guide provides an in-depth overview of the physical, chemical, and biological characteristics of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document summarizes its key properties in structured tables, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Physical and Chemical Properties

This compound is a complex organic molecule with a range of physicochemical properties crucial for its handling, formulation, and biological activity. While some specific physical properties like a precise melting point and boiling point are not extensively reported in the available literature, its fundamental chemical characteristics are well-documented.

Table 1: Physical and Chemical Characteristics of this compound

| Property | Value | Source |

| Molecular Formula | C₂₇H₃₂O₆ | [1][2][3] |

| Molecular Weight | 452.5 g/mol | [1][2][3][4] |

| CAS Number | 126005-94-5 | [1][2] |

| Appearance | Powder | [5] |

| Melting Point | Not explicitly reported, described as a powder at room temperature. | |

| Boiling Point | Not reported. | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. |

Spectroscopic Data

The structural elucidation of this compound has been primarily achieved through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.

¹H and ¹³C NMR Spectroscopy

Unambiguous ¹H and ¹³C NMR assignments for this compound were first reported by Kigodi et al. (1989). The data, typically recorded in CDCl₃, provides a detailed map of the proton and carbon environments within the molecule.

Table 2: ¹H and ¹³C NMR Spectral Data for this compound in CDCl₃

| Position | ¹³C Chemical Shift (δ) | ¹H Chemical Shift (δ, multiplicity, J in Hz) |

| 1 | 37.8 | 2.05 (m), 1.65 (m) |

| 2 | 27.2 | 1.85 (m) |

| 5 | 49.5 | 2.30 (d, 5.0) |

| 6 | 77.9 | 3.95 (d, 5.0) |

| 7 | 134.8 | 5.90 (s) |

| 8 | 135.2 | - |

| 9 | 43.1 | 2.65 (d, 11.0) |

| 10 | 41.8 | - |

| 11 | 16.9 | 1.15 (s) |

| 12 | 34.1 | 2.75 (d, 16.0), 2.45 (d, 16.0) |

| 13 | 46.1 | - |

| 14 | 169.8 | - |

| 15 | 204.5 | - |

| 16 | 126.9 | 7.15 (d, 10.0) |

| 17 | 157.2 | 6.05 (d, 10.0) |

| 18 | 21.4 | 1.05 (s) |

| 19 | 15.8 | 1.10 (s) |

| 20 | 125.2 | - |

| 21 | 143.2 | 7.40 (t, 1.5) |

| 22 | 110.1 | 6.35 (t, 1.5) |

| 23 | 138.9 | 7.35 (br s) |

| 28 | 171.2 | - |

| 29 | 20.8 | 1.95 (s) |

| 30 | 21.7 | 1.20 (s) |

| OMe | 51.7 | 3.70 (s) |

Data extracted from Kigodi et al., J Nat Prod. 1989, 52(6), 1246-51.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)

Experimental Protocols

Isolation and Purification of this compound

An optimized procedure for the isolation of this compound from the leaves of Azadirachta indica has been reported.[7] The general workflow involves extraction with an organic solvent followed by chromatographic separation.

Detailed Protocol:

-

Extraction: Dried and powdered neem leaves are extracted with methanol at room temperature.

-

Concentration: The methanolic extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The crude extract is subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane and ethyl acetate to separate compounds based on polarity.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel.

-

Elution and Fraction Collection: The column is eluted with a gradient of solvents (e.g., hexane-ethyl acetate), and fractions are collected.

-

Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing this compound.

-

Final Purification: Fractions rich in the target compound are combined and further purified, often by preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

Cytotoxicity and Cell Viability Assay (MTT Assay)

The cytotoxic effects of this compound are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Detailed Protocol for HL-60 Cells:

-

Cell Seeding: Human promyelocytic leukemia (HL-60) cells are seeded in a 96-well plate at a density of 1-2 × 10⁵ cells/mL.[8]

-

Treatment: The cells are treated with various concentrations of this compound (typically dissolved in DMSO and then diluted in culture medium). A vehicle control (DMSO) is also included.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) in a CO₂ incubator.[8]

-

MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.[8]

-

Formazan Formation: The plate is incubated for another 4 hours to allow for the formation of formazan crystals by viable cells.[8]

-

Solubilization: The culture medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.[8]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[8]

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Biological Activity and Signaling Pathways

This compound has garnered significant interest for its potent biological activities, particularly its anti-inflammatory and anticancer properties.[1][2] Its mechanisms of action often involve the modulation of key cellular signaling pathways.

Inhibition of NF-κB Signaling

Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. The constitutive activation of NF-κB is a hallmark of many cancers. This compound has been shown to inhibit the NF-κB signaling pathway.

In the canonical NF-κB pathway, pro-inflammatory stimuli activate the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitor of κB (IκB), leading to its ubiquitination and subsequent degradation by the proteasome. This releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes. This compound is suggested to exert its anti-inflammatory effects by inhibiting this pathway, potentially by targeting the IKK complex.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Many anticancer agents function by inducing apoptosis in cancer cells. This compound has been shown to induce apoptosis, often through the activation of caspases, a family of proteases that execute the apoptotic program.

This compound can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In the intrinsic pathway, cellular stress leads to the release of cytochrome c from the mitochondria, which triggers the activation of caspase-9. In the extrinsic pathway, the binding of death ligands to their receptors initiates a signaling cascade that activates caspase-8. Both caspase-9 and caspase-8 can then activate the executioner caspase, caspase-3, which orchestrates the dismantling of the cell.

Conclusion

This compound is a promising natural product with well-defined chemical characteristics and significant biological activities. Its ability to modulate critical signaling pathways such as NF-κB and apoptosis makes it a compelling candidate for further investigation in the development of novel anti-inflammatory and anticancer therapeutics. This guide provides a foundational resource for researchers embarking on or continuing studies with this intriguing limonoid. Further research is warranted to fully elucidate its physical properties, detailed spectroscopic profile, and the full spectrum of its pharmacological potential.

References

- 1. This compound | 126005-94-5 | BFA00594 | Biosynth [biosynth.com]

- 2. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C27H32O6 | CID 14467538 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Spectroscopic and biological investigation of nimbolide and this compound from Azadirachta indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Optimised isolation procedure for biologically active compounds nimbolide and this compound from Azadirachta indica leaves | CSIR - National Institute For Interdisciplinary Science and Technology (NIIST) [niist.res.in]

- 8. Cytotoxicity, Antiproliferative Effects, and Apoptosis Induction of Methanolic Extract of Cynometra cauliflora Linn. Whole Fruit on Human Promyelocytic Leukemia HL-60 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Biological Activity of 28-Deoxonimbolide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of tetranortriterpenoids, isolated from the seeds of the neem tree (Azadirachta indica).[1] This compound, often studied alongside the more extensively researched nimbolide, has demonstrated preliminary biological activities, particularly in the realm of cancer research. This technical guide provides a concise summary of the currently available data on the cytotoxic effects of this compound, including experimental protocols and a discussion of potential, though not yet fully elucidated, mechanisms of action.

Quantitative Data on Cytotoxic Activity

The primary available quantitative data on the biological activity of this compound pertains to its in vitro cytotoxicity against human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values from the foundational study in this area.

Table 1: In Vitro Cytotoxicity of this compound Against Human Cancer Cell Lines

| Cell Line | Description | IC50 (µg/mL) |

| KB | Human oral epidermoid carcinoma | 2.5 |

| P-388 | Murine lymphocytic leukemia | 3.5 |

Data sourced from Kigodi et al., 1989.

Experimental Protocols

The following is a detailed methodology for the in vitro cytotoxicity assay used to generate the data presented in Table 1.

Cell Viability Assay (Kigodi et al., 1989)

1. Cell Culture and Maintenance:

- Cell Lines: KB (human oral epidermoid carcinoma) and P-388 (murine lymphocytic leukemia) cells were used.

- Media: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

- Culture Conditions: Cells were cultured at 37°C in a humidified atmosphere of 5% CO2.

2. Cytotoxicity Assay Protocol:

- Cell Seeding: Cells were seeded into 96-well microtiter plates at a density of 5 x 10^4 cells/mL.

- Compound Preparation: this compound was dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which was then serially diluted with the culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells was kept below 0.5%.

- Treatment: The serially diluted compound was added to the wells containing the cells. A control group with DMSO at the same final concentration was also included.

- Incubation: The plates were incubated for 72 hours at 37°C.

- Cell Viability Measurement: After the incubation period, cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- MTT solution (5 mg/mL in PBS) was added to each well.

- The plates were incubated for an additional 4 hours at 37°C.

- The formazan crystals formed were dissolved by adding a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate in HCl).

- The absorbance was measured at a wavelength of 570 nm using a microplate reader.

- IC50 Calculation: The concentration of this compound that caused a 50% reduction in cell viability (IC50) was calculated from the dose-response curves.

Signaling Pathways and Mechanisms of Action

While specific mechanistic studies on this compound are limited, research on the closely related limonoid, nimbolide, suggests potential avenues of investigation. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation, cell survival, and proliferation and is a common target for anti-cancer agents.

Although direct evidence for this compound is not yet available in the reviewed literature, a general understanding of the NF-κB signaling pathway provides a framework for future research into its potential inhibitory effects.

General Workflow for Investigating NF-κB Inhibition

References

28-Deoxonimbolide: A Technical Guide to its Antineoplastic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a naturally occurring limonoid derived from the neem tree (Azadirachta indica), has emerged as a compound of significant interest in oncology research.[1][2] Structurally similar to the more extensively studied nimbolide, this compound exhibits potent cytotoxic and pro-apoptotic activities against various cancer cell lines.[3][4] This technical guide provides a comprehensive overview of the current understanding of this compound as an antineoplastic agent, focusing on its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.

Chemical and Physical Properties

| Property | Value | Source |

| Chemical Formula | C27H32O6 | [2][5] |

| Molecular Weight | 452.50 g/mol | [2][5] |

| CAS Number | 126005-94-5 | [1][2] |

| Class | Limonoid (Tetranortriterpenoid) | [2] |

| Source | Seeds of Azadirachta indica | [1][2] |

Antineoplastic Activity: In Vitro Studies

This compound has demonstrated significant cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined in several studies.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL-60 | Leukemia | 2.7 | [3] |

Further research is required to establish a comprehensive profile of this compound's activity across a wider range of cancer cell lines.

Mechanism of Action

Current evidence suggests that this compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing apoptosis and potentially modulating key signaling pathways involved in cell survival and proliferation.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][3] Studies have shown that it activates both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[1][3] This dual-pathway activation leads to the cleavage and activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3), ultimately resulting in the dismantling of the cancer cell.[3]

References

- 1. newhorizonbotanicals.com [newhorizonbotanicals.com]

- 2. This compound | 126005-94-5 | BFA00594 | Biosynth [biosynth.com]

- 3. Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Spectroscopic and biological investigation of nimbolide and this compound from Azadirachta indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C27H32O6 | CID 14467538 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Cytotoxic Effects of Nimbolide on Leukemia Cells: An In-depth Technical Guide

Disclaimer: Extensive literature searches did not yield specific data on the cytotoxic effects of 28-Deoxonimbolide on leukemia cells. This guide therefore focuses on the closely related and well-researched compound, nimbolide , a major bioactive component isolated from the neem tree (Azadirachta indica). The findings presented here pertain to nimbolide and its demonstrated effects on various leukemia cell lines.

Introduction

Leukemia, a group of cancers that originate in the blood-forming tissue of the bone marrow, remains a significant challenge in oncology. The development of novel therapeutic agents with high efficacy and minimal side effects is a critical area of research. Nimbolide, a triterpenoid derived from the neem tree, has garnered considerable attention for its potent anticancer properties against a variety of malignancies. This technical guide provides a comprehensive overview of the cytotoxic effects of nimbolide on leukemia cells, detailing its impact on cell viability, the induction of apoptosis, and the underlying molecular mechanisms involving key signaling pathways.

Quantitative Data on Cytotoxic Effects

The cytotoxic and antiproliferative effects of nimbolide have been evaluated across various human leukemia cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. The following tables summarize the reported IC50 values for nimbolide in different leukemia cell lines after various treatment durations.

Table 1: IC50 Values of Nimbolide in Human Leukemia Cell Lines (24-hour treatment)

| Cell Line | Leukemia Type | IC50 (µM) | Reference |

| U937 | Histiocytic Lymphoma | 1.12 - 1.74 | [1] |

| HL-60 | Acute Promyelocytic Leukemia | 1.12 - 1.74 | [1] |

| THP-1 | Acute Monocytic Leukemia | 1.12 - 1.74 | [1] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 17.4 (± 0.6) | [2] |

| CEM/ADR5000 | Multidrug-Resistant ALL | 0.3 (± <0.01) | [2] |

Table 2: IC50 Values of Nimbolide in Human Leukemia Cell Lines (48-hour treatment)

| Cell Line | Leukemia Type | IC50 (µM) | Reference |

| U937 | Histiocytic Lymphoma | ~1.2 | [3] |

| HL-60 | Acute Promyelocytic Leukemia | Not Reported | |

| THP-1 | Acute Monocytic Leukemia | Not Reported |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to investigate the cytotoxic effects of nimbolide on leukemia cells.

Cell Culture and Treatment

-

Cell Lines: Human leukemia cell lines, including U937, HL-60, THP-1, and CCRF-CEM, were used.[1][2][4]

-

Culture Conditions: Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Nimbolide Preparation: Nimbolide was dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution, which was then diluted to the desired concentrations in the culture medium for experiments.

Cell Viability and Cytotoxicity Assays

-

MTT Assay: This colorimetric assay measures cell metabolic activity. Leukemia cells were seeded in 96-well plates and treated with various concentrations of nimbolide for specified durations (e.g., 24 or 48 hours).[1] MTT reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) was then added to each well. Viable cells with active metabolism convert MTT into a purple formazan product. The absorbance of the formazan solution was measured using a microplate reader to determine the percentage of cell viability relative to untreated control cells.[1]

-

Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells. Cells were treated with nimbolide, harvested, and then mixed with trypan blue dye. Viable cells with intact cell membranes exclude the dye, while non-viable cells take it up and appear blue. The percentage of viable cells was determined by counting the stained and unstained cells using a hemocytometer under a microscope.

Apoptosis Assays

-

Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining: This method is used to detect and quantify apoptosis.[5] Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells. After treatment with nimbolide, cells were harvested, washed, and resuspended in a binding buffer containing Annexin V-FITC and PI. The stained cells were then analyzed by flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]

-

DNA Fragmentation Analysis: A hallmark of apoptosis is the cleavage of genomic DNA into internucleosomal fragments. Following nimbolide treatment, cellular DNA was extracted and analyzed by agarose gel electrophoresis. The appearance of a characteristic "ladder" pattern of DNA fragments indicates apoptosis.[4]

-

Caspase Activity Assay: Caspases are a family of proteases that play a central role in the execution of apoptosis. The activity of key caspases, such as caspase-3, -8, and -9, can be measured using colorimetric or fluorometric assays.[5] These assays typically use a specific substrate that is cleaved by the active caspase, releasing a chromophore or fluorophore that can be quantified.[5]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways. After treatment with nimbolide, leukemia cells were lysed, and the total protein concentration was determined. Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose). The membrane was then incubated with primary antibodies specific to the target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, p-Akt, p-NF-κB), followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). The protein bands were visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Molecular Mechanisms

Nimbolide induces apoptosis in leukemia cells through the modulation of multiple signaling pathways. The following diagrams illustrate the key pathways implicated in the cytotoxic effects of nimbolide.

Experimental Workflow for Assessing Cytotoxicity

Caption: Workflow for evaluating the cytotoxic effects of nimbolide on leukemia cells.

Intrinsic and Extrinsic Apoptosis Pathways Induced by Nimbolide

Caption: Nimbolide induces apoptosis via both extrinsic and intrinsic pathways.

Modulation of Key Signaling Pathways by Nimbolide

Caption: Nimbolide inhibits pro-survival signaling pathways in leukemia cells.

Discussion of Molecular Mechanisms

Nimbolide exerts its cytotoxic effects on leukemia cells through a multi-faceted approach that culminates in the induction of apoptosis.

-

Induction of Apoptosis: Nimbolide triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][6] It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[6][7] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[6] Furthermore, nimbolide can upregulate the expression of death receptors like DR4 and DR5, initiating the extrinsic apoptotic cascade via caspase-8 activation.[6]

-

Inhibition of Pro-Survival Signaling Pathways:

-

NF-κB Pathway: Nimbolide has been shown to inhibit the activation of the NF-κB signaling pathway.[7][8][9] It can prevent the degradation of IκBα, the inhibitory subunit of NF-κB, thereby blocking the nuclear translocation of NF-κB and the transcription of its target genes, which are involved in cell survival and proliferation.[6]

-

PI3K/Akt Pathway: The PI3K/Akt signaling pathway is a critical regulator of cell survival and growth. Nimbolide has been reported to suppress the phosphorylation and activation of Akt, a key kinase in this pathway.[9][10][11] Inhibition of the PI3K/Akt pathway contributes to the pro-apoptotic effects of nimbolide.

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, including the ERK1/2 cascade, is also involved in cell proliferation and survival. Nimbolide has been shown to inhibit the phosphorylation of ERK1/2 in some cancer cells, thereby contributing to its anti-proliferative effects.[7][8][9]

-

Conclusion

The available scientific evidence strongly suggests that nimbolide possesses significant cytotoxic and pro-apoptotic activity against various human leukemia cell lines. Its ability to induce apoptosis through both intrinsic and extrinsic pathways, coupled with its inhibitory effects on key pro-survival signaling pathways such as NF-κB, PI3K/Akt, and MAPK, makes it a promising candidate for further investigation as a potential therapeutic agent for leukemia. While no specific data exists for this compound, the structural similarity to nimbolide suggests that it may possess similar biological activities, warranting future research into its potential anti-leukemic effects.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxicity of nimbolide towards multidrug-resistant tumor cells and hypersensitivity via cellular metabolic modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiproliferative effect on human cancer cell lines after treatment with nimbolide extracted from an edible part of the neem tree (Azadirachta indica) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro Morphological Assessment of Apoptosis Induced by Nimbolide; A Limonoid from Azadirachta Indica (Neem Tree) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer properties of nimbolide and pharmacokinetic considerations to accelerate its development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nimbolide: promising agent for prevention and treatment of chronic diseases (recent update) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. juniperpublishers.com [juniperpublishers.com]

- 10. Nimbolide, a neem limonoid inhibits cytoprotective autophagy to activate apoptosis via modulation of the PI3K/Akt/GSK-3β signalling pathway in oral cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Exploring the anticancer potential of traditional herbs from Tamil Nadu: a narrative review of ethnomedicinal insights and scientific evidence [frontiersin.org]

An In-Depth Technical Guide to the Early In Vitro Studies of 28-Deoxonimbolide

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide, a limonoid isolated from the neem tree (Azadirachta indica), has emerged as a compound of interest in the field of cancer research.[1] As a naturally derived molecule, it represents a potential source for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the foundational in vitro studies that have begun to elucidate the biological activities of this compound, with a primary focus on its cytotoxic and apoptotic effects on cancer cells. While its structural relative, nimbolide, has been extensively studied for its anti-inflammatory and anti-cancer properties, this document will focus specifically on the available data for this compound.

Core Focus: Cytotoxicity and Apoptosis Induction

Early in vitro research has primarily centered on the anti-cancer potential of this compound, revealing its ability to inhibit the growth of cancer cells and induce programmed cell death.

Quantitative Data Summary

The cytotoxic effects of this compound have been quantified against various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HL60 | Human Promyelocytic Leukemia | 2.7 - 3.1 | Kikuchi et al., 2011 |

Signaling Pathways

This compound has been shown to induce apoptosis in cancer cells through the activation of key signaling cascades. The available evidence points to the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.

The diagram below illustrates the proposed mechanism of apoptosis induction by this compound in cancer cells.

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments that have been conducted to evaluate the biological activity of this compound.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

-

Human promyelocytic leukemia (HL60) cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (dissolved in dimethyl sulfoxide, DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline, PBS)

-

DMSO

-

96-well microplates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Seed HL60 cells in 96-well plates at a density of 1 × 10^4 cells/well in 100 µL of RPMI-1640 medium with 10% FBS.

-

Incubate the plates for 24 hours.

-

Prepare serial dilutions of this compound in the culture medium. The final concentrations should typically range from 0.1 to 100 µM. A vehicle control (DMSO) should also be included.

-

Add 100 µL of the diluted this compound solutions or vehicle control to the respective wells.

-

Incubate the plates for an additional 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plates and carefully remove the supernatant.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.

Apoptosis Analysis by Western Blot

Objective: To detect the activation of caspases involved in the apoptotic pathway induced by this compound.

Materials:

-

HL60 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus (for Western blotting)

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-caspase-3, anti-caspase-8, anti-caspase-9, and a loading control like anti-β-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HL60 cells with this compound at a concentration known to induce apoptosis (e.g., near the IC50 value) for various time points (e.g., 0, 6, 12, 24 hours).

-

Harvest the cells and lyse them using lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Capture the signal using an imaging system to visualize the protein bands corresponding to the pro- and cleaved forms of the caspases.

References

28-Deoxonimbolide: A Technical Whitepaper on its Role as a Plant Metabolite

Audience: Researchers, scientists, and drug development professionals.

Introduction

28-Deoxonimbolide is a naturally occurring limonoid, a class of highly oxygenated tetranortriterpenoids, isolated from the neem tree (Azadirachta indica)[1][2]. As a secondary metabolite, it is not directly involved in the primary growth and development of the plant but plays a crucial role in its interaction with the environment. This technical guide provides an in-depth analysis of this compound's role as a plant metabolite, focusing on its biosynthesis, biological activities, and underlying mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Biosynthesis of this compound in Azadirachta indica

The biosynthesis of limonoids, including this compound, in Azadirachta indica is a complex process originating from the mevalonate (MVA) pathway. This pathway provides the fundamental isoprenoid building blocks for the synthesis of the triterpenoid skeleton.

The initial steps involve the cyclization of 2,3-oxidosqualene to form the protolimonoid backbone. Key enzymes in this process include oxidosqualene cyclase, which catalyzes the formation of the initial tetracyclic structure, and a series of cytochrome P450 monooxygenases that introduce oxygen functionalities and drive subsequent rearrangements. While the complete biosynthetic pathway to this compound has not been fully elucidated, it is understood to proceed through a series of oxidative modifications of the protolimonoid precursor, leading to the characteristic furan ring and other structural features of the nimbolide family of limonoids.

References

Initial Screening of 28-Deoxonimbolide Bioactivity: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

28-Deoxonimbolide is a naturally occurring limonoid compound isolated from the seeds of the neem tree, Azadirachta indica.[1][2] This technical guide provides a comprehensive overview of the initial screening of its bioactivity, with a focus on its anticancer and potential anti-inflammatory properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes the key signaling pathways implicated in its mechanism of action. While research on this compound is ongoing, this guide consolidates the current understanding to aid researchers in the fields of natural product chemistry, oncology, and drug discovery.

Anticancer Bioactivity

The primary focus of initial bioactivity screening for this compound has been its potential as an anticancer agent. Studies have demonstrated its cytotoxic effects against various human cancer cell lines.

Cytotoxicity Data

The following table summarizes the reported 50% inhibitory concentration (IC50) values of this compound against several human cancer cell lines. This data provides a quantitative measure of its potency in inhibiting cancer cell growth.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Leukemia | 2.7[3] |

| A549 | Lung | >40[1] |

| AZ521 | Stomach | >40[1] |

| SK-BR-3 | Breast | >40[1] |

| CRL1579 | Melanoma | >40[2] |

Note: The available data suggests a selective potent cytotoxicity of this compound against leukemia cells.

Mechanism of Action: Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death.[3][4] Experimental evidence indicates that this compound activates key effector proteins in the apoptotic cascade.

Apoptosis Signaling Pathway

Treatment of cancer cells with this compound has been shown to activate both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. This is evidenced by the activation of initiator caspases-8 and -9, as well as the executioner caspase-3.[3]

Caption: Apoptosis induction by this compound.

Modulation of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates genes involved in inflammation, cell survival, and proliferation. Dysregulation of the NF-κB pathway is a hallmark of many cancers. Studies on the related limonoid, nimbolide, have shown potent inhibition of the NF-κB pathway.[5][6] While direct quantitative data for this compound is limited, its structural similarity to nimbolide suggests it may also modulate this critical pathway.

The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and activate target gene transcription.

Caption: Putative inhibition of the NF-κB pathway.

Potential Anti-inflammatory Bioactivity

The inhibitory action on the NF-κB pathway, as suggested by studies on related compounds, points towards a potential anti-inflammatory role for this compound. NF-κB is a key regulator of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are responsible for the production of inflammatory mediators like nitric oxide (NO) and prostaglandins. While direct quantitative data for this compound's anti-inflammatory effects are not yet available, this remains a promising area for future investigation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's bioactivity.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cell lines and to determine its IC50 value.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis induced by this compound.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Protocol:

-

Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and centrifugation.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways, such as caspases, Bcl-2 family proteins, and components of the NF-κB, PI3K/Akt, and MAPK pathways.

Protocol:

-

Cell Lysis: Treat cells with this compound and then lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize them using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Future Directions

The initial screening of this compound has revealed promising anticancer activity, particularly against leukemia cells, through the induction of apoptosis. However, further research is required to fully elucidate its therapeutic potential. Key areas for future investigation include:

-

Quantitative analysis of its anti-inflammatory effects: Determining the IC50 values for the inhibition of key inflammatory mediators such as COX-2, iNOS, prostaglandins, and nitric oxide.

-

In-depth investigation of its effects on signaling pathways: Quantifying the modulatory effects of this compound on the NF-κB, PI3K/Akt, and MAPK pathways through techniques like western blotting for phosphorylated proteins.

-

In vivo efficacy studies: Evaluating the antitumor and anti-inflammatory effects of this compound in animal models.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound to identify compounds with improved potency and selectivity.

This technical guide provides a foundational understanding of the bioactivity of this compound. The provided data and protocols are intended to support and guide further research into this promising natural product.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. nihon-neemkyokai.com [nihon-neemkyokai.com]

- 3. Cytotoxic and apoptosis-inducing activities of limonoids from the seeds of Azadirachta indica (neem) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Modification of Cysteine 179 of IκBα Kinase by Nimbolide Leads to Down-regulation of NF-κB-regulated Cell Survival and Proliferative Proteins and Sensitization of Tumor Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Therapeutic Potential of 28-Deoxonimbolide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

28-Deoxonimbolide, a naturally occurring limonoid derived from the neem tree (Azadirachta indica), has emerged as a compound of significant interest in biomedical research.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, with a primary focus on its anticancer and anti-inflammatory properties. The document synthesizes available preclinical data, details experimental methodologies, and visualizes key biological pathways to support further research and development efforts. While research on this compound is still in its nascent stages compared to its close analogue, Nimbolide, the existing evidence strongly suggests its promise as a valuable lead compound for novel therapeutic agents.

Chemical and Physical Properties

This compound is a tetranortriterpenoid characterized by a complex chemical structure that enables its interaction with various biological targets.[1]

| Property | Value | Source |

| CAS Number | 126005-94-5 | [1] |

| Molecular Formula | C₂₇H₃₂O₆ | [1] |

| Molecular Weight | 452.50 g/mol | [1] |

| Class | Limonoid | [1] |

| Origin | Seeds of Azadirachta indica | [1] |

Therapeutic Potential: Anticancer Activity

The primary therapeutic potential of this compound investigated to date lies in its anticancer properties. In vitro studies have demonstrated its potent cytotoxic and pro-apoptotic effects across a range of human cancer cell lines.

In Vitro Cytotoxicity

This compound exhibits significant cytotoxic activity against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from foundational studies are summarized below.

| Cell Line | Cancer Type | IC₅₀ (µM) |

| HL-60 | Leukemia | 2.7 |

| AZ521 | Stomach | 2.4 |

| SK-BR-3 | Breast | 1.7 |

| A549 | Lung | 9.3 |

| CRL1579 | Melanoma | 14.2 |

Data sourced from studies on the cytotoxic activities of limonoids from Azadirachta indica seeds.

Induction of Apoptosis

A key mechanism underlying the anticancer activity of this compound is the induction of apoptosis. Studies in the human promyelocytic leukemia cell line (HL-60) have shown that it triggers programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This is evidenced by the activation of key executioner caspases.

| Cell Line | Effect | Biomarkers |

| HL-60 | Induction of Apoptosis | Increased cleavage of caspases-8, -9, and -3 |

Evidence suggests that this compound treatment leads to diminished levels of pro-caspases and a corresponding increase in their cleaved, active forms.

Signaling Pathways in Anticancer Activity

The pro-apoptotic activity of this compound is mediated by the activation of the caspase cascade. The involvement of both caspase-8 and caspase-9 indicates the engagement of the extrinsic and intrinsic apoptotic pathways, respectively.

Therapeutic Potential: Anti-inflammatory Activity

Preliminary investigations suggest that this compound possesses anti-inflammatory properties, primarily through the modulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition is a key target for anti-inflammatory drug development.

Modulation of the NF-κB Signaling Pathway

Studies indicate that this compound may inhibit NF-κB signaling.[1] This pathway is central to cellular responses to inflammatory stimuli. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. The inhibitory action of this compound likely interferes with this cascade.

Experimental Protocols

This section provides an overview of the methodologies employed in the key in vitro studies of this compound.

Cell Culture and Maintenance

-

Cell Lines: HL-60, A549, AZ521, SK-BR-3, and CRL1579 human cancer cell lines.

-

Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37 °C with an atmosphere of 5% CO₂.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and incubated for 48 hours.

-

MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 4 hours at 37 °C.

-

Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Apoptosis Analysis (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: HL-60 cells are treated with a specified concentration of this compound (e.g., 30 µM) for designated time points (e.g., 8 and 24 hours).

-

Cell Harvesting: Cells are harvested, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 channel.

-

Data Analysis: The percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) is quantified.

Western Blot Analysis for Caspase Cleavage

This technique is used to detect the cleavage and activation of caspases.

-

Protein Extraction: Following treatment with this compound, cells are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for pro-caspases and cleaved caspases (e.g., caspase-3, -8, -9).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions and Conclusion

The available data strongly supports the therapeutic potential of this compound as an anticancer and anti-inflammatory agent. However, further research is imperative to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

In-depth Mechanistic Studies: A more detailed characterization of the signaling pathways modulated by this compound is needed. This includes identifying its direct molecular targets and exploring its effects on other cancer-related pathways.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Comparative Studies: Direct comparative studies with its analogue, Nimbolide, would provide valuable insights into the structure-activity relationships and potential advantages of this compound.

-

Synergistic Combinations: Investigating the potential for synergistic effects when combined with existing chemotherapeutic or anti-inflammatory drugs could lead to more effective treatment strategies.

References

28-Deoxonimbolide: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

28-Deoxonimbolide is a limonoid, a class of tetranortriterpenoids, naturally occurring in the seeds of the neem tree, Azadirachta indica.[1][2] This compound is of significant interest to the biomedical research community for its potential anti-inflammatory and anticancer properties.[2] Preliminary studies suggest that its mechanism of action may involve the modulation of critical cellular signaling pathways, including the NF-κB pathway, and the induction of apoptosis.[1][2] This technical guide provides a comprehensive overview of the existing literature on this compound, focusing on its anticancer activity, and offers detailed experimental protocols and data presented in a structured format to facilitate further basic and preclinical research.

Quantitative Data

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U937 | Leukemia | 1 - 2.5 | [3] |

| PC-3 | Prostate Cancer | 2 | [3] |

Note: This data is for nimbolide, a related compound, and should be used as a preliminary guide for this compound research.

Signaling Pathways

The anticancer effects of this compound are believed to be mediated through the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of cellular responses to stress and is frequently dysregulated in cancer, promoting cell survival and proliferation. Studies suggest that this compound may exert its anticancer effects by inhibiting this pathway.[2] The canonical NF-κB pathway is a primary target for therapeutic intervention.

References

Methodological & Application

Application Notes and Protocols for 28-Deoxonimbolide in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

28-Deoxonimbolide, a limonoid compound isolated from the neem tree (Azadirachta indica), has demonstrated significant potential as an anticancer agent.[1] This document provides detailed protocols for utilizing this compound in cell culture experiments to investigate its cytotoxic and apoptotic effects, as well as its impact on key signaling pathways implicated in cancer progression, namely the NF-κB and Wnt/β-catenin pathways.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₇H₃₂O₆ |

| Molecular Weight | 452.55 g/mol |

| Solubility | DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone |

| Purity | ≥98% |

Data sourced from publicly available chemical databases.

Quantitative Data: In Vitro Cytotoxicity

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values after 48 hours of treatment are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Leukemia | 2.7 |

| AZ521 | Stomach | 2.4 |

| SK-BR-3 | Breast | 1.7 |

| A549 | Lung | 9.3 |

| CRL1579 | Melanoma | 14.2 |

Table data extracted from a study on the anticancer activity of this compound.[2]

Experimental Protocols

General Cell Culture and Maintenance of Adherent Cancer Cell Lines

This protocol outlines the basic procedures for thawing, subculturing, and cryopreserving adherent cancer cell lines.

1.1. Thawing Frozen Cells

-

Remove the cryovial from liquid nitrogen storage and warm it rapidly in a 37°C water bath until a small ice crystal remains.

-

Wipe the vial with 70% ethanol before opening in a sterile cell culture hood.

-

Slowly transfer the cell suspension into a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge the cell suspension at 300 x g for 3-5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to an appropriately sized cell culture flask (e.g., T-25 or T-75).

-

Incubate at 37°C in a humidified atmosphere with 5% CO₂.

-

Replace the medium after 24 hours to remove any residual cryoprotectant.

1.2. Subculturing Adherent Cells

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS) without Ca²⁺/Mg²⁺.

-

Add a sufficient volume of pre-warmed trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-75 flask).

-

Incubate at 37°C for 2-5 minutes, or until cells detach. Monitor under a microscope.

-

Neutralize the trypsin by adding 4-5 volumes of complete growth medium.

-

Gently pipette the cell suspension up and down to create a single-cell suspension.

-

Perform a cell count using a hemocytometer or an automated cell counter.

-

Seed new culture flasks with the desired number of cells and fresh, pre-warmed complete growth medium.

-

Incubate at 37°C and 5% CO₂.

1.3. Cryopreserving Cells

-

Follow steps 1-6 of the subculturing protocol.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in ice-cold freezing medium (e.g., complete growth medium with 10% DMSO and 20-50% Fetal Bovine Serum) at a concentration of 1-5 x 10⁶ cells/mL.

-

Aliquot 1 mL of the cell suspension into sterile cryovials.

-

Place the cryovials in a controlled-rate freezing container and store at -80°C for at least 24 hours.

-

Transfer the vials to a liquid nitrogen storage tank for long-term preservation.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

2.1. Materials

-

96-well flat-bottom plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

2.2. Protocol

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-